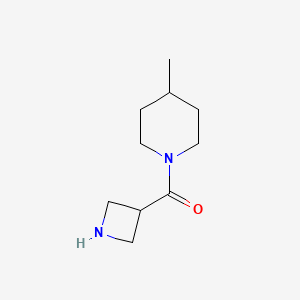

1-(氮杂环丁烷-3-羰基)-4-甲基哌啶

描述

1-(Azetidine-3-carbonyl)-4-methylpiperidine is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(Azetidine-3-carbonyl)-4-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Azetidine-3-carbonyl)-4-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成与药物化学

氮杂环丁烷,例如“1-(氮杂环丁烷-3-羰基)-4-甲基哌啶”,由于其应变驱动的反应性,在有机合成和药物化学中起着关键作用。 氮杂环丁烷的环应变使其具有反应性,但它们比其三元环类似物氮丙啶更稳定 。这种反应性和稳定性的平衡使其能够用于高精度地合成复杂分子。

药物发现

将氮杂环丁烷环整合到药物化合物中可以导致药代动力学特性的改善 。“1-(氮杂环丁烷-3-羰基)-4-甲基哌啶”的独特结构可以被用来开发具有增强功效和减少副作用的新药。

手性模板

氮杂环丁烷的受限几何形状使其成为不对称合成中极好的手性模板 。它们可以在复杂分子的合成中诱导手性,这对创建具有特定光学活性的物质至关重要。

氮杂 Paterno–Büchi 反应

氮杂 Paterno–Büchi 反应是一种合成官能化氮杂环丁烷的方法 。该反应涉及亚胺和烯烃之间的 [2 + 2] 光环加成反应,为合成如“1-(氮杂环丁烷-3-羰基)-4-甲基哌啶”等氮杂环丁烷提供了一条直接途径。

生化分析

Biochemical Properties

1-(Azetidine-3-carbonyl)-4-methylpiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The azetidine ring, due to its ring strain, is highly reactive and can participate in ring-opening reactions, which are crucial in biochemical processes. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that can further react with other biomolecules, influencing various metabolic pathways .

Cellular Effects

1-(Azetidine-3-carbonyl)-4-methylpiperidine has notable effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can affect the expression of genes related to oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

The molecular mechanism of action of 1-(Azetidine-3-carbonyl)-4-methylpiperidine involves its interaction with various biomolecules at the molecular level. This compound can bind to specific enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the accumulation of specific proteins within the cell, affecting cellular functions. Furthermore, 1-(Azetidine-3-carbonyl)-4-methylpiperidine can influence gene expression by interacting with transcription factors, thereby altering the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Azetidine-3-carbonyl)-4-methylpiperidine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under physiological conditions but can undergo degradation under extreme pH or temperature conditions. Long-term exposure to 1-(Azetidine-3-carbonyl)-4-methylpiperidine in in vitro studies has shown that it can lead to changes in cellular morphology and function, indicating its potential impact on cellular health over extended periods .

Dosage Effects in Animal Models

The effects of 1-(Azetidine-3-carbonyl)-4-methylpiperidine vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways beneficially. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the formation of reactive intermediates that can damage cellular components .

Metabolic Pathways

1-(Azetidine-3-carbonyl)-4-methylpiperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The metabolic pathways of this compound can lead to the formation of various metabolites, some of which may have biological activity. The interaction with cytochrome P450 can also affect the metabolic flux and levels of other metabolites in the cell .

Transport and Distribution

The transport and distribution of 1-(Azetidine-3-carbonyl)-4-methylpiperidine within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms and can bind to plasma proteins, affecting its distribution in the body. The localization and accumulation of 1-(Azetidine-3-carbonyl)-4-methylpiperidine in specific tissues can influence its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 1-(Azetidine-3-carbonyl)-4-methylpiperidine is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications. The localization within these organelles can affect its interaction with biomolecules and its overall biological activity .

生物活性

1-(Azetidine-3-carbonyl)-4-methylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

1-(Azetidine-3-carbonyl)-4-methylpiperidine features a unique molecular structure that contributes to its biological activity. The azetidine ring is a four-membered heterocyclic compound, which often exhibits distinct pharmacological properties due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those involving the endocannabinoid system, which plays a crucial role in various physiological processes.

1. Antinociceptive Effects

Research has indicated that compounds similar to 1-(Azetidine-3-carbonyl)-4-methylpiperidine exhibit antinociceptive properties. A study demonstrated that azetidine derivatives could effectively reduce pain responses in animal models, suggesting potential applications in pain management therapies .

2. Neuroprotective Properties

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and interact with central nervous system receptors makes it a candidate for further exploration in neuropharmacology .

3. Anticancer Activity

Recent studies have explored the anticancer potential of azetidine derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that 1-(Azetidine-3-carbonyl)-4-methylpiperidine may also possess such properties .

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antinociceptive | Reduces pain responses in animal models | |

| Neuroprotective | Protects against neurodegeneration | |

| Anticancer | Cytotoxic effects against cancer cell lines |

Case Studies

- Antinociceptive Study : In a controlled study using rat models, the administration of azetidine derivatives led to a significant reduction in pain response measured by the formalin test. This suggests that the compound could be developed into an effective analgesic.

- Neuroprotection Research : A study investigating the effects of similar compounds on neuronal health found that they could prevent apoptosis in neuronal cells exposed to oxidative stress, highlighting their potential as therapeutic agents in neurodegenerative diseases.

- Anticancer Evaluation : In vitro tests showed that azetidine derivatives exhibited IC50 values ranging from 5 to 10 µM against several cancer cell lines, indicating their potential as chemotherapeutic agents.

属性

IUPAC Name |

azetidin-3-yl-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-8-2-4-12(5-3-8)10(13)9-6-11-7-9/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKFVUDLWSLKDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。